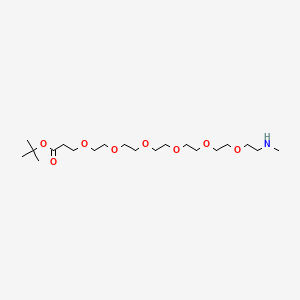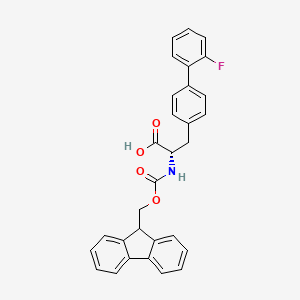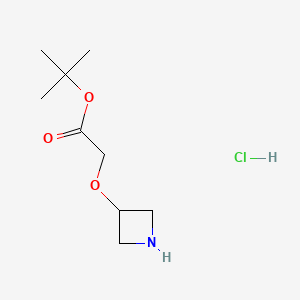
MeNH-PEG6-CH2CH2COOtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MeNH-PEG6-CH2CH2COOtBu is a polyethylene glycol (PEG) derivative that contains a methylamine group and a tert-butyl ester. This compound is often used as a PEG linker in various chemical and biological applications due to its hydrophilic properties and reactivity with carboxylic acids and carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MeNH-PEG6-CH2CH2COOtBu typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor, such as a PEG chain with a reactive terminal group.
Methylamine Group Introduction: The methylamine group is introduced through nucleophilic substitution reactions, where a suitable amine precursor reacts with the PEG chain.
Tert-Butyl Ester Formation: The final step involves the esterification of the PEG chain with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with the necessary precursors in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted precursors and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: MeNH-PEG6-CH2CH2COOtBu can undergo oxidation reactions, particularly at the methylamine group, forming corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with various electrophiles, such as carboxylic acids and carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides and aldehydes are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Amides and imines.
Scientific Research Applications
Chemistry: MeNH-PEG6-CH2CH2COOtBu is widely used as a PEG linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability.
Medicine: In the medical field, this compound is employed in drug delivery systems to improve the bioavailability and reduce the immunogenicity of therapeutic agents.
Industry: Industrially, this compound is used in the production of advanced materials, including hydrogels and nanomaterials, due to its hydrophilic properties.
Mechanism of Action
The mechanism of action of MeNH-PEG6-CH2CH2COOtBu involves its ability to form stable covalent bonds with various functional groups. The methylamine group reacts with carboxylic acids and carbonyl compounds, forming amides and imines, respectively. The tert-butyl ester can be deprotected under acidic conditions, revealing a carboxyl group that can further react with other functional groups.
Comparison with Similar Compounds
NH2-PEG-CH2CH2COOtBu: Similar to MeNH-PEG6-CH2CH2COOtBu but contains an amino group instead of a methylamine group.
MeNH-PEG4-CH2CH2COOtBu: A shorter PEG chain variant with similar functional groups.
Uniqueness: this compound is unique due to its specific PEG chain length (six ethylene glycol units) and the presence of both a methylamine group and a tert-butyl ester. This combination of functional groups and chain length provides a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO8/c1-20(2,3)29-19(22)5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-4/h21H,5-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWEGVAYXXLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-(3-ethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233340.png)












